molecular formula C11H23N B061232 N-butylcycloheptanamine CAS No. 161012-67-5

N-butylcycloheptanamine

Cat. No.: B061232
CAS No.: 161012-67-5
M. Wt: 169.31 g/mol
InChI Key: UAEMGQGRVOWQKX-UHFFFAOYSA-N
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Description

N-butylcycloheptanamine: is an organic compound with the molecular formula C11H23N It is a secondary amine, characterized by a cycloheptane ring bonded to an N-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-butylcycloheptanamine can be synthesized through several methods. One common approach involves the alkylation of cycloheptanamine with butyl halides under basic conditions. The reaction typically proceeds as follows:

    Cycloheptanamine: is dissolved in a suitable solvent, such as ethanol or tetrahydrofuran.

    Butyl halide: (e.g., butyl bromide) is added to the solution.

  • A base, such as sodium hydroxide or potassium carbonate, is introduced to facilitate the nucleophilic substitution reaction.
  • The mixture is heated under reflux for several hours to ensure complete reaction.
  • The product is then isolated through distillation or extraction and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-butylcycloheptanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form primary amines or hydrocarbons using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium or platinum catalysts.

    Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of bases or catalysts.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines or hydrocarbons.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-butylcycloheptanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.

    Industry: this compound is used in the production of specialty chemicals, including surfactants, lubricants, and polymer additives.

Mechanism of Action

The mechanism by which N-butylcycloheptanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate specific enzymes, thereby influencing metabolic processes and physiological responses.

Comparison with Similar Compounds

    N-methylcyclohexylamine: A secondary amine with a cyclohexane ring and a methyl group.

    N,N-dicyclohexylmethylamine: A tertiary amine with two cyclohexane rings and a methyl group.

Comparison:

    N-butylcycloheptanamine: has a larger ring structure (cycloheptane) compared to N-methylcyclohexylamine (cyclohexane), which may result in different steric and electronic properties.

  • The presence of the butyl group in this compound provides additional hydrophobic interactions, potentially affecting its solubility and reactivity.
  • N,N-dicyclohexylmethylamine, being a tertiary amine, has different reactivity and steric hindrance compared to the secondary amine this compound.

This compound’s unique structure and properties make it a valuable compound for various applications, distinguishing it from its similar counterparts.

Properties

IUPAC Name

N-butylcycloheptanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N/c1-2-3-10-12-11-8-6-4-5-7-9-11/h11-12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEMGQGRVOWQKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440659
Record name N-butylcycloheptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161012-67-5
Record name N-butylcycloheptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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